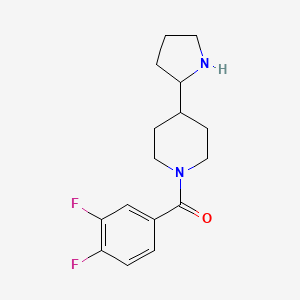![molecular formula C16H23ClN2 B7569710 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, also known as CPP, is a synthetic compound that belongs to the piperidine family of drugs. This molecule has received significant attention in the scientific community due to its unique pharmacological properties. CPP acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the central nervous system.
作用機序
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine acts as a non-competitive antagonist at the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in the central nervous system. By blocking the NMDA receptor, 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine can modulate the release of neurotransmitters, such as dopamine and serotonin, and prevent the excitotoxicity that can occur in certain neurological disorders.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the reduction of oxidative stress. 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor. However, 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine also has limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for the study of 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, including the development of more selective NMDA receptor antagonists, the investigation of 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine's effects on other neurotransmitter systems, and the exploration of 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine's potential therapeutic applications in other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine's effects on synaptic plasticity and learning.
合成法
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine can be synthesized using a variety of methods, including the reductive amination of 1-(2-chlorophenyl)propan-2-one with pyrrolidine and piperidine. Another method involves the condensation of 1-(2-chlorophenyl)propan-2-one with pyrrolidine, followed by the reduction of the resulting imine with sodium borohydride.
科学的研究の応用
1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has also been used as a tool in neuroscience research to study the role of the NMDA receptor in synaptic plasticity and learning.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-5-2-1-4-14(15)12-19-10-7-13(8-11-19)16-6-3-9-18-16/h1-2,4-5,13,16,18H,3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRLYQQCAJUEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7569650.png)
![2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7569651.png)

![3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid](/img/structure/B7569667.png)
![3-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7569675.png)
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)